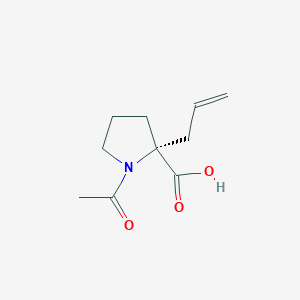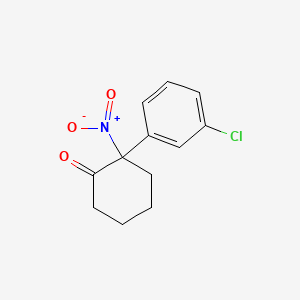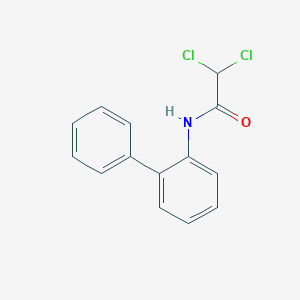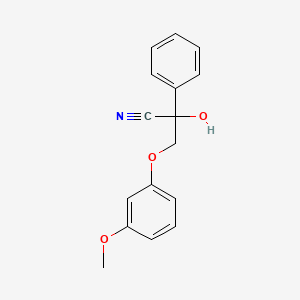![molecular formula C22H24N6O5 B14013336 2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid CAS No. 27244-49-1](/img/structure/B14013336.png)
2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline ring, which is known for its biological activity, and a glutamic acid moiety, which plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- typically involves multiple steps, starting with the preparation of the quinazoline derivative. The quinazoline ring can be synthesized through a series of reactions, including cyclization and amination. The key steps include:
Cyclization: The formation of the quinazoline ring is achieved through the cyclization of appropriate precursors under controlled conditions.
Once the quinazoline derivative is prepared, it is coupled with a benzoyl chloride derivative to form the intermediate compound. This intermediate is then reacted with L-glutamic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups on the quinazoline ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under anhydrous conditions to ensure high selectivity.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds
Scientific Research Applications
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential role in cellular processes and signaling pathways. It is used in assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its quinazoline moiety is known for its biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- involves its interaction with specific molecular targets. The quinazoline ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The compound’s glutamic acid moiety also plays a role in its mechanism of action, as it can interact with amino acid transporters and receptors.
Comparison with Similar Compounds
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- can be compared with other similar compounds, such as:
Methotrexate: A well-known chemotherapeutic agent with a similar quinazoline structure. Unlike L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]-, methotrexate is primarily used in cancer treatment.
Leucovorin: A compound used to enhance the efficacy of certain chemotherapy drugs. It shares structural similarities with L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- but has different biological activities.
Dichloromethotrexate: Another derivative of methotrexate with additional chlorine atoms. It has distinct chemical properties and applications compared to L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]-.
The uniqueness of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- lies in its specific combination of the quinazoline ring and glutamic acid moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
27244-49-1 |
|---|---|
Molecular Formula |
C22H24N6O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminoquinazolin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-28(11-12-2-7-16-15(10-12)19(23)27-22(24)26-16)14-5-3-13(4-6-14)20(31)25-17(21(32)33)8-9-18(29)30/h2-7,10,17H,8-9,11H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27) |
InChI Key |
GVCHCLIZELWQCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)





methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)


